4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazine derivatives
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-23-13-8-7-10(9-14(13)24-2)15-20-16(18)21-17-19-11-5-3-4-6-12(11)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYBPRVKTGYSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation of 2-guanidinobenzimidazole with substituted benzaldehydes. The reaction is carried out under specific conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction. The structures of the synthesized compounds are confirmed using techniques like IR, 1H NMR spectroscopy, and elemental analysis .
Chemical Reactions Analysis
4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in target organisms. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby exerting its antifungal and anticancer effects .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be compared with other similar compounds, such as:
1,3,5-Triazines: These compounds share the triazine scaffold and exhibit similar biological activities, including antifungal, anticancer, and antiviral properties.
Benzimidazoles: These compounds are known for their broad-spectrum biological activities, including antinematodal, antifungal, and anticancer effects.
The uniqueness of this compound lies in its combined triazine and benzimidazole pharmacophores, which provide synergistic effects and enhance its biological activity .
Biological Activity
The compound 4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a member of the benzimidazole family and exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
The presence of the dimethoxyphenyl group and the triazino-benzimidazole core contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Benzimidazole derivatives are known for their broad-spectrum activity against various pathogens. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, it showed lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics such as ampicillin and ciprofloxacin .
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Ampicillin | 100 | Staphylococcus aureus |
| Ciprofloxacin | 25 | Escherichia coli |
Anticancer Properties
The compound has also been studied for its anticancer potential. Benzimidazole derivatives have shown promise in targeting various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule formation or inhibiting specific kinases involved in cell proliferation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the phenyl and triazine rings can significantly influence potency and selectivity:
- Dimethoxy Substitution : The presence of methoxy groups at specific positions on the phenyl ring enhances lipophilicity and bioavailability, contributing to improved antimicrobial efficacy.
- Triazine Ring Modifications : Alterations in the triazine structure can affect interactions with biological targets, enhancing selectivity for specific enzymes or receptors involved in disease processes.
Study 1: Antimicrobial Efficacy
In a study conducted by Yadav et al. (2018), a series of benzimidazole derivatives were synthesized and tested for their antimicrobial properties. The compound exhibited notable activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a therapeutic agent in treating resistant infections .
Study 2: Anticancer Activity
Research published in Pharmacological Reviews reported that benzimidazole derivatives could effectively inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. The compound was found to induce cell cycle arrest and apoptosis in various cancer cell lines through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
